molecular formula C13H6ClF2N3O B11772599 5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11772599
M. Wt: 293.65 g/mol
InChI Key: ZJEOFVRPKRJVOA-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with 2,6-difluorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloropyridinyl and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the difluorophenyl group.

    5-(2-Chloropyridin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Contains a single fluorine atom on the phenyl ring.

    5-(2-Chloropyridin-4-yl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole: Has fluorine atoms at different positions on the phenyl ring.

Uniqueness

The presence of both the chloropyridinyl and difluorophenyl groups in 5-(2-Chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as enhanced stability and reactivity. These features make it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H6ClF2N3O

Molecular Weight

293.65 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6ClF2N3O/c14-10-6-7(4-5-17-10)13-18-12(19-20-13)11-8(15)2-1-3-9(11)16/h1-6H

InChI Key

ZJEOFVRPKRJVOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=N2)C3=CC(=NC=C3)Cl)F

Origin of Product

United States

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